molecular formula C16H17FN2O4S B6542918 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1060306-52-6

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide

Cat. No. B6542918
CAS RN: 1060306-52-6
M. Wt: 352.4 g/mol
InChI Key: ZDAXMSGYLMAGDT-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is typically an amine, which in this case is an aniline derivative. The other group is a 4-ethoxy-3-fluorophenyl moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group attached to an aniline and a 4-ethoxy-3-fluorophenyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the sulfonyl group or at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl, amide, and aromatic groups would likely confer specific solubility, reactivity, and stability characteristics .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-2-23-15-8-7-13(10-14(15)17)24(21,22)19-12-5-3-11(4-6-12)9-16(18)20/h3-8,10,19H,2,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXMSGYLMAGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide

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